REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:13])([Cl:12])[C:3]([O:5][C:6](=O)[C:7](Cl)(Cl)Cl)=[O:4]>C(O)C>[CH2:6]([O:5][C:3](=[O:4])[C:2]([Cl:13])([Cl:12])[Cl:1])[CH3:7]
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OC(C(Cl)(Cl)Cl)=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
C(C)OC(C(Cl)(Cl)Cl)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |